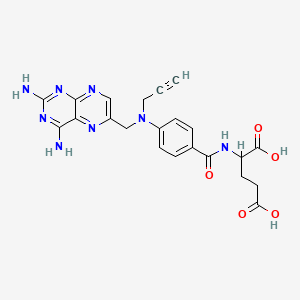![molecular formula C9H22O3Si2 B14407268 Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate CAS No. 80372-11-8](/img/structure/B14407268.png)
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate is a chemical compound with the molecular formula C9H22O3Si2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate typically involves the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the by-product, hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while reduction can produce simpler silyl compounds.
Applications De Recherche Scientifique
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silyl derivatives, which are useful in protecting functional groups during chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl acetate
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate is unique due to its specific structure, which allows for selective reactions and high stability. Compared to other similar compounds, it offers better protection for functional groups and can be used under a wider range of conditions.
Propriétés
Numéro CAS |
80372-11-8 |
|---|---|
Formule moléculaire |
C9H22O3Si2 |
Poids moléculaire |
234.44 g/mol |
Nom IUPAC |
trimethylsilyl (2S)-2-trimethylsilyloxypropanoate |
InChI |
InChI=1S/C9H22O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h8H,1-7H3/t8-/m0/s1 |
Clé InChI |
HXRGKEOWDNVHPA-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
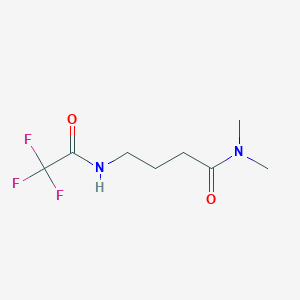
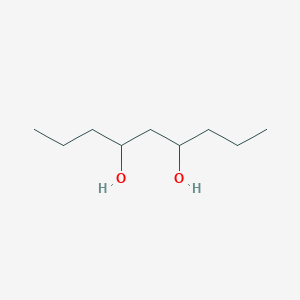
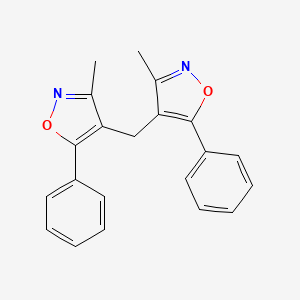
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)


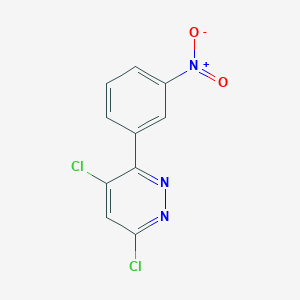
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
